![molecular formula C9H9ClF3NO B13410427 Pyridine, 2-(chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]- CAS No. 883107-43-5](/img/structure/B13410427.png)
Pyridine, 2-(chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with the chemical formula C₅H₅N. This particular compound is characterized by the presence of a chloromethyl group, a methyl group, and a trifluoroethoxy group attached to the pyridine ring. The trifluoroethoxy group imparts unique properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
The synthesis of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a suitable pyridine derivative with a chloromethylating agent, followed by the introduction of the trifluoroethoxy group. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and reduce the risk of side reactions that could lead to impurities.
化学反応の分析
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction Reactions:
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
科学的研究の応用
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals or agrochemicals.
Medicine: Research is ongoing to explore its potential therapeutic applications. The trifluoroethoxy group is known to enhance the bioavailability and metabolic stability of drug candidates.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.
作用機序
The mechanism of action of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its ability to penetrate biological membranes, allowing it to reach its target sites more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, leading to a biological response. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine can be compared with other similar compounds, such as:
2-Chloromethyl-3-methyl-4-ethoxy-pyridine: This compound lacks the trifluoro group, which may result in different chemical and biological properties.
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-benzene: The substitution of the pyridine ring with a benzene ring can lead to different reactivity and applications.
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-thiophene: The replacement of the pyridine ring with a thiophene ring can alter the compound’s electronic properties and reactivity.
The uniqueness of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine lies in its combination of functional groups and the presence of the trifluoroethoxy group, which imparts distinct properties that are valuable in various applications.
特性
CAS番号 |
883107-43-5 |
|---|---|
分子式 |
C9H9ClF3NO |
分子量 |
239.62 g/mol |
IUPAC名 |
2-(chloromethyl)-3-methyl-4-(trifluoromethoxymethyl)pyridine |
InChI |
InChI=1S/C9H9ClF3NO/c1-6-7(5-15-9(11,12)13)2-3-14-8(6)4-10/h2-3H,4-5H2,1H3 |
InChIキー |
KFLADJAZOWCOGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1CCl)COC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


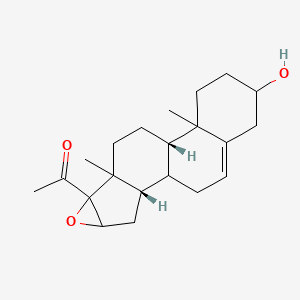


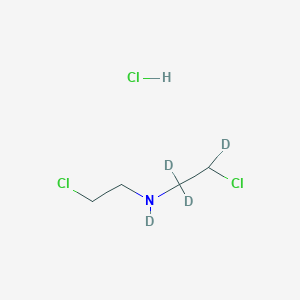

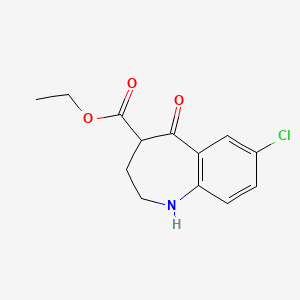
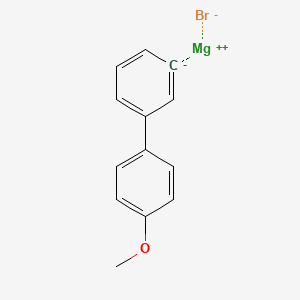
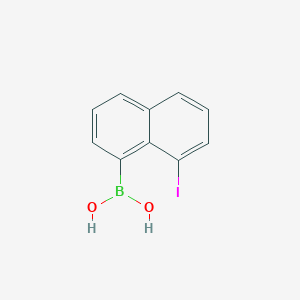
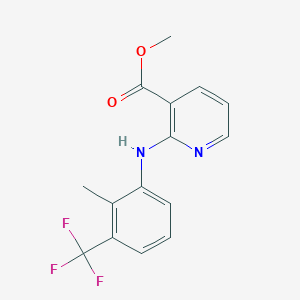
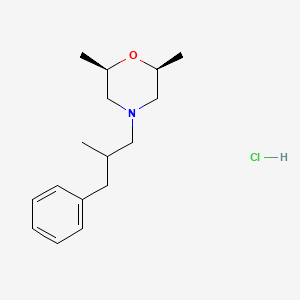
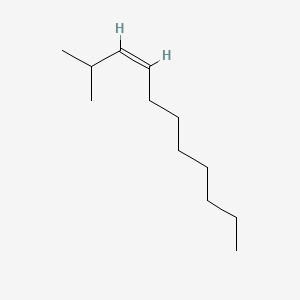
![3,6,9,17,20,23-Hexaoxatricyclo[23.3.1.111,15]triaconta-1(29),11(30),12,14,25,27-hexaene-2,10,16,24-tetrone](/img/structure/B13410414.png)
![1-[3-(2-Fluoroethyl)phenyl]methanamine](/img/structure/B13410430.png)
![3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13410434.png)
